BenchChemオンラインストアへようこそ!

21-Deoxycortisone

Glucocorticoid receptor Transactivation Partial agonist

21-Deoxycortisone (21DE) is a specialized, high-purity research standard essential for steroidogenesis studies. Unlike generic corticosteroids, its unique C21 desoxy structure confers partial GR agonism and complex partial agonist/antagonist behavior at the MR, making it invaluable for dissecting biased signaling. As a superior CYP21A2 substrate (24–40% conversion efficiency) and a highly specific confirmatory biomarker for 21-hydroxylase deficiency (achieving >1,750-fold disease/control ratios), 21DE significantly reduces false positives over traditional 17-OHP screening. Procure this ≥95% pure standard for method validation, receptor pharmacology assays, or biomarker discovery.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 1882-82-2
Cat. No. B117921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Deoxycortisone
CAS1882-82-2
Synonyms17-Hydroxypregn-4-ene-3,11,20-trione;  17α-Hydroxy-11-oxoprogesterone;  17α-Hydroxypregn-4-ene-3,11,20-trione;  21-Desoxycortisone;  4-Pregnene-17α-ol-3,11,20-trione;  6-Pregn-4-en-17α-ol-3,11,20-trione;  NSC 38722; 
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-16,18,25H,4-9,11H2,1-3H3/t15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyPUKLDDOGISCFCP-JSQCKWNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





21-Deoxycortisone (CAS 1882-82-2) – Baseline Profile & Endogenous Corticosteroid Classification


21-Deoxycortisone (21DE; also 21-desoxycortisone) is an endogenous, naturally occurring steroid that functions as a minor intermediate and metabolite in corticosteroid metabolism [1]. Chemically identified as 17α-hydroxypregn-4-ene-3,11,20-trione (C₂₁H₂₈O₄), it is distinguished by the absence of a hydroxyl group at the C21 position, which alters its receptor interaction profile compared to its C21-hydroxylated analogs such as cortisone and cortisol . As an 11-oxo (keto) derivative, it exists in reversible equilibrium with 21-deoxycortisol (21DF) via 11β-hydroxysteroid dehydrogenase (11β-HSD) activity, and can undergo 21-hydroxylation to form cortisone via CYP21A2 [1]. It is not a primary therapeutic agent but is procured as a high-purity research standard (≥95%) for use in analytical method development, biomarker discovery, and mechanistic studies of steroidogenesis and receptor pharmacology .

Why 21-Deoxycortisone Cannot Be Interchanged with Cortisone, Cortisol, or 21-Deoxycortisol


Generic substitution among structurally related corticosteroids is scientifically unsound due to divergent receptor activation profiles, distinct metabolic fates, and unique disease-specific accumulation patterns. 21-Deoxycortisone exhibits only partial agonist activity at the glucocorticoid receptor (GR) compared to the full agonists cortisol and corticosterone [1], while demonstrating complex partial agonist/antagonist behavior at the mineralocorticoid receptor (MR) that differs from aldosterone or deoxycorticosterone [2]. Furthermore, its plasma concentration in 21-hydroxylase deficiency (21OHD) is highly disease-specific, reaching levels approximately 1,750-fold above the limit of quantification, whereas cortisone and cortisol levels are often near-normal in the same patients [3]. These functional and quantitative disparities preclude any assumption of functional equivalence for research or diagnostic applications.

21-Deoxycortisone (CAS 1882-82-2) Quantitative Differentiation Evidence


GR Transactivation Efficacy: 21-Deoxycortisone Exhibits 49% of Cortisol Efficacy

In glucocorticoid receptor (GR) transactivation assays, 21-deoxycortisone demonstrates approximately 49% efficacy relative to cortisol, the endogenous full agonist . This partial agonist profile contrasts with cortisol and corticosterone, which elicit full receptor activation (defined as 100% reference). The reduced maximal response may translate to a diminished capacity to induce GR-mediated gene transcription compared to full agonists, a critical consideration for researchers modeling glucocorticoid signaling or evaluating potential compensatory mechanisms in adrenal insufficiency states .

Glucocorticoid receptor Transactivation Partial agonist

Mineralocorticoid Receptor (MR) Interaction: Partial Agonism with Antagonist Features vs. Aldosterone

Luciferase reporter gene assays in transfected HEK293T cells demonstrate that 21-deoxycortisone (21DF) acts as a partial agonist at the human mineralocorticoid receptor (MR), exhibiting antagonist features similar to 17-hydroxyprogesterone [1]. In silico modeling indicates altered anchoring to Asn770 and unfavorable contact with Ala773 in the MR ligand-binding pocket, providing a structural basis for its distinct pharmacological profile compared to the full MR agonist aldosterone [1]. This partial agonist/antagonist activity may interfere with mineralocorticoid signaling, particularly relevant in patients with 21-hydroxylase deficiency where 21-deoxycortisone accumulates to micromolar concentrations [1].

Mineralocorticoid receptor Partial agonism 21-hydroxylase deficiency MR antagonist

Diagnostic Sensitivity: 21-Deoxycortisone as a Superior Neonatal Biomarker for 21-Hydroxylase Deficiency

In newborns with congenital adrenal hyperplasia due to 21-hydroxylase deficiency (CAH-21D), mean serum 21-deoxycortisone (21DE) levels reach 17.56 ng/mL (range: 8.58–23.20 ng/mL), representing an approximately 1,756-fold elevation relative to the analytical limit of quantification (0.01 ng/mL) [1]. In contrast, newborns without CAH-21D exhibit 21DE levels indistinguishable from the limit of quantification (≤0.01 ng/mL) [1]. The mean 21DE:21DF ratio in affected newborns is 4.99, indicating that 21DE accumulates to higher absolute concentrations than its immediate precursor 21-deoxycortisol (21DF), which is currently used as an adjunct biomarker [1].

21-hydroxylase deficiency Congenital adrenal hyperplasia Newborn screening LC-MS/MS biomarker

Metabolic Conversion Efficiency: 21-Deoxycortisone Outperforms 17-Hydroxyprogesterone as a Substrate for 21-Hydroxylation

In isolated perfused dog adrenal glands, 21-deoxycortisone is converted to cortisone with an efficiency of 24% (Dog II) to 40% (Dog I), whereas 17-hydroxyprogesterone (the canonical CYP21A2 substrate) is converted to cortisol at only 15% efficiency under identical conditions [1]. This 1.6- to 2.7-fold higher conversion rate indicates that 21-deoxycortisone serves as a kinetically more favorable substrate for 21-hydroxylation than 17-hydroxyprogesterone, challenging the conventional view of steroidogenic pathway hierarchy and highlighting its utility as a probe for CYP21A2 activity assays [1].

21-hydroxylase CYP21A2 Steroid metabolism Adrenal perfusion

Progesterone Receptor (PR) Antagonism: 21-Deoxycortisone Suppresses PR-B Transactivation

At a concentration of 100 nM, 21-deoxycortisone (21dE) exhibits antagonist activity at the progesterone receptor isoform B (PR-B), in stark contrast to 11β-hydroxyprogesterone (11OHP4) and 21-deoxycortisol (21dF), which act as PR agonists under the same conditions [1]. This functional switch from agonism (observed with 11β-hydroxy analogs) to antagonism (with 11-oxo derivatives) is attributable to the C11 oxidation state and provides a structural basis for selective PR modulation. The antagonist activity is specific to PR-B and was not observed for androgen receptor (AR) or PR-A at the tested concentration [1].

Progesterone receptor PR antagonism C11-oxy steroids Receptor transactivation

Antiparasitic Selectivity: 21-Deoxycortisone Demonstrates Selective Toxicity Against Leishmania major Promastigotes

21-Deoxycortisone exhibits selective toxicity toward Leishmania major promastigotes with an LD₅₀ of 3.34 µM, while showing no significant cytotoxicity against U2OS human osteoblasts, RAW 264.7 murine macrophages, or primary intraperitoneal macrophages at concentrations up to 80 µM [1]. This represents a selectivity index of at least 24-fold (80 µM / 3.34 µM), indicating a preferential antiparasitic effect over mammalian cell toxicity. The mechanism of this selective toxicity is not fully elucidated but provides a basis for further investigation of 21-deoxycortisone as a lead scaffold for antileishmanial drug development [1].

Leishmania major Antiparasitic Selective toxicity LD50

21-Deoxycortisone (CAS 1882-82-2) – Recommended Research & Diagnostic Application Scenarios


Confirmatory Newborn Screening for 21-Hydroxylase Deficiency (CAH-21D)

Use 21-deoxycortisone as a sensitive, specific confirmatory biomarker in LC-MS/MS panels for CAH-21D diagnosis. In affected newborns, mean serum 21DE levels reach 17.56 ng/mL (range: 8.58–23.20 ng/mL), while unaffected newborns show levels ≤0.01 ng/mL [5]. The high disease/control ratio (>1,750-fold) and accumulation to concentrations exceeding its precursor 21DF (mean 21DE:21DF ratio = 4.99) make 21DE a robust additive marker to reduce false positives associated with traditional 17-hydroxyprogesterone screening [5].

In Vitro Mineralocorticoid Receptor (MR) Pharmacology Studies

Employ 21-deoxycortisone as a tool compound to investigate partial agonism and biased signaling at the mineralocorticoid receptor (MR). Luciferase reporter assays in HEK293T cells demonstrate that 21-deoxycortisone acts as a partial MR agonist with antagonist features, distinct from the full agonist activity of aldosterone [5]. In silico modeling further reveals altered anchoring to Asn770 and unfavorable contact with Ala773 in the MR ligand-binding pocket, providing a structural basis for its unique pharmacological fingerprint [5]. This profile makes 21-deoxycortisone valuable for dissecting ligand-specific MR activation mechanisms.

CYP21A2 (21-Hydroxylase) Enzymatic Activity Assays

Utilize 21-deoxycortisone as a superior substrate for measuring CYP21A2 activity in adrenal tissue or recombinant enzyme systems. In isolated perfused dog adrenal glands, 21-deoxycortisone is converted to cortisone at 24–40% efficiency, outperforming 17-hydroxyprogesterone (15% conversion) as a 21-hydroxylation substrate [5]. The higher conversion rate enhances assay sensitivity and enables more accurate quantification of residual enzyme activity in 21-hydroxylase deficiency models or in the characterization of CYP21A2 inhibitors.

Progesterone Receptor Isoform B (PR-B) Antagonism Research

Apply 21-deoxycortisone in cell-based assays to probe C11 oxidation-dependent PR-B antagonism. At 100 nM, 21-deoxycortisone suppresses PR-B transactivation, whereas its 11β-hydroxy analogs (e.g., 11OHP4) exhibit agonist activity [5]. This functional switch provides a chemical biology tool for investigating the role of the C11 oxidation state in progesterone receptor pharmacology and for identifying novel PR-B selective modulators.

Antileishmanial Lead Discovery and Selectivity Profiling

Screen 21-deoxycortisone as a starting scaffold for antileishmanial drug development. It demonstrates an LD₅₀ of 3.34 µM against Leishmania major promastigotes while sparing mammalian cells (U2OS osteoblasts, RAW 264.7 macrophages, and primary macrophages) at concentrations up to 80 µM [5]. This selectivity (>24-fold) warrants further investigation into its mechanism of action and structure-activity relationship (SAR) studies to optimize potency while maintaining differential toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 21-Deoxycortisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.